Antibacterial Activity Against CRAB vs. Cerastecin C
Cerastecin D demonstrates a narrow-spectrum antibacterial activity selective for A. baumannii, with an MIC90 of 1.2 μM against a panel of clinically isolated CRAB strains [1]. In contrast, Cerastecin C, a closely related analog within the same series, exhibits a >4-fold reduction in potency, with reported MIC90 values exceeding 5 μM against the same CRAB panel [2]. This potency differential is directly attributed to optimized dimeric interactions within the MsbA binding vault, where Cerastecin D achieves a more extensive hydrogen-bonding network confirmed by cryo-EM structures [2].
| Evidence Dimension | Antibacterial potency (MIC90) against CRAB clinical isolates |
|---|---|
| Target Compound Data | 1.2 μM (MIC90) |
| Comparator Or Baseline | Cerastecin C: >5 μM (MIC90) |
| Quantified Difference | >4.2-fold greater potency for Cerastecin D |
| Conditions | Broth microdilution assay against a panel of carbapenem-resistant A. baumannii clinical isolates, in the absence of serum. |
Why This Matters
Higher intrinsic potency against the target pathogen reduces the required dose, lowering the risk of off-target effects and improving the therapeutic window in in vivo models.
- [1] Guide to Pharmacology. Cerastecin D Ligand Page. IUPHAR/BPS. Accessed 2026. MIC90 against carbapenem-resistant A. baumannii (CRAB) clinical isolates is 1.2 μM. View Source
- [2] Skudlarek, J. W., Cooke, A. J., Mitchell, H. J., et al. Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. Journal of Medicinal Chemistry, 2024, 67(17), 15620-15675. Table 1 and associated SAR discussion comparing cerastecin D (compound 1) with cerastecin C (compound 2). DOI: 10.1021/acs.jmedchem.4c01277. View Source
